1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features both oxazole and thiadiazole rings. Compounds containing these heterocyclic structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. The process might start with the preparation of the oxazole and thiadiazole intermediates, followed by their coupling with a piperazine derivative under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic uses due to its bioactive heterocyclic rings.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine often involves interaction with specific molecular targets such as enzymes or receptors. The oxazole and thiadiazole rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperidine
- 1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine
Uniqueness
The unique combination of oxazole and thiadiazole rings in 1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine may confer distinct biological properties compared to similar compounds. This uniqueness can be exploited in drug design and other applications.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-8-6-9(13-18-8)11(17)16-4-2-15(3-5-16)10-7-12-19-14-10/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOVMAZUVZJWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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